Ethyl (4-bromo-2-cyanophenoxy)acetate

Description

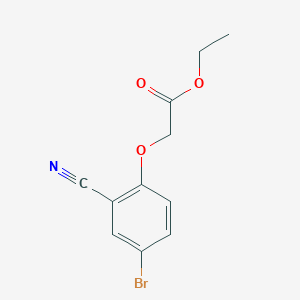

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDCLCMPWGYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromo 2 Cyanophenoxy Acetate

Direct Synthesis from Precursor Molecules

The direct synthesis of Ethyl (4-bromo-2-cyanophenoxy)acetate typically involves the condensation of a substituted phenol (B47542) with an ethyl haloacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

A primary route for the synthesis of this compound is the reaction between 5-Bromosalicylonitrile and Ethyl Chloroacetate. In this procedure, the phenolic hydroxyl group of 5-Bromosalicylonitrile is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of Ethyl Chloroacetate and displacing the chloride leaving group to form the desired ether linkage.

A typical reaction setup involves dissolving 5-Bromosalicylonitrile in a suitable organic solvent, followed by the addition of a base, such as anhydrous potassium carbonate. After the formation of the phenoxide, Ethyl Chloroacetate is added to the mixture, which is then heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through filtration and purified, often by recrystallization.

While Ethyl Chloroacetate can be used, Ethyl Bromoacetate (B1195939) is often preferred as the alkylating agent due to the better leaving group ability of bromide compared to chloride, which can lead to higher reaction rates and yields. A similar synthesis of ethyl-2-(4-aminophenoxy)acetate involves the alkylation of p-nitrophenol with ethyl bromoacetate in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in dry acetone, which is refluxed for 8 hours. mdpi.com This serves as a good model for the synthesis of the title compound.

The synthesis of this compound is not limited to a single set of precursors. The modularity of the Williamson ether synthesis allows for the use of various alternative starting materials.

Alternative Phenol Precursors:

| Phenol Precursor | Description |

| 4-Bromo-2-cyanophenol | This is the most direct phenolic precursor. Its reaction with an ethyl haloacetate would directly yield the target compound. |

| 2-Cyano-4-hydroxyphenylboronic acid | This precursor could potentially be used in a copper-catalyzed etherification reaction with an ethyl haloacetate. |

| 5-Iodosalicylonitrile | While less common, the iodo-analogue could be used, potentially offering different reactivity. |

Alternative Halogen Compound Precursors:

| Halogen Compound Precursor | Description |

| Ethyl Bromoacetate | As mentioned, this is a highly effective alternative to Ethyl Chloroacetate due to the superior leaving group ability of bromide. nih.gov |

| Ethyl Iodoacetate | This reagent would be even more reactive than the bromoacetate, potentially allowing for milder reaction conditions, though it is generally more expensive. |

| Ethyl Tosylate | Ethyl Tosylate is another excellent electrophile for this reaction, with the tosylate group being a very good leaving group. pnu.ac.ir |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of the reaction conditions is crucial. Key parameters that influence the yield and selectivity of the reaction include the choice of base catalyst, the solvent system, the reaction temperature, and the reaction time.

The choice of base is critical for the deprotonation of the phenolic hydroxyl group to form the reactive phenoxide nucleophile. The base should be strong enough to effect deprotonation but not so strong as to cause unwanted side reactions.

Anhydrous Potassium Carbonate (K₂CO₃): This is a commonly used base for Williamson ether synthesis involving phenols due to its moderate basicity, low cost, and ease of handling. researchgate.netnih.gov Being a solid, it can be easily removed from the reaction mixture by filtration upon completion of the reaction. The use of anhydrous conditions is important to prevent the hydrolysis of the ester group in the product.

Alternative Bases:

| Base | Description |

| Sodium Hydride (NaH) | A stronger base that can lead to faster reaction rates. It is often used in aprotic solvents like DMF or THF. researchgate.netnih.gov However, it is highly reactive and requires careful handling. |

| Cesium Carbonate (Cs₂CO₃) | A more reactive and soluble carbonate base that can sometimes provide higher yields, especially in cases of sterically hindered substrates. |

| Sodium Hydroxide (B78521) (NaOH) / Potassium Hydroxide (KOH) | Strong bases that can be used, but their use in protic solvents can lead to hydrolysis of the ester product. |

| Organic Bases (e.g., DBU, DIPEA) | Non-nucleophilic organic bases can also be employed, particularly when milder conditions are required to avoid side reactions with sensitive functional groups. |

The solvent plays a crucial role in the Williamson ether synthesis by influencing the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.

| Solvent | Effect on Reaction Efficiency |

| Acetone | A good choice for reactions with potassium carbonate, as it is polar aprotic and has a convenient boiling point for refluxing. nih.gov |

| Acetonitrile (MeCN) | Another excellent polar aprotic solvent that can facilitate high reaction rates. |

| N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent that is very effective in promoting SN2 reactions. It is often used with stronger bases like sodium hydride. researchgate.netnih.gov |

| Dimethyl Sulfoxide (DMSO) | Similar to DMF, DMSO is a highly polar aprotic solvent that can significantly accelerate the reaction rate. numberanalytics.com |

| Tetrahydrofuran (THF) | A less polar aprotic solvent that is also a viable option, particularly with stronger bases. |

The temperature and duration of the reaction are interdependent parameters that need to be optimized for maximum yield and minimal side product formation.

Temperature:

Effect of Increasing Temperature: Generally, increasing the reaction temperature increases the reaction rate. Many Williamson ether syntheses are carried out at elevated temperatures, often at the reflux temperature of the chosen solvent. orgsyn.org

Potential for Side Reactions: However, excessively high temperatures can lead to an increase in side reactions, such as elimination reactions of the alkyl halide or decomposition of the reactants or products.

Reaction Time:

Monitoring Reaction Progress: The optimal reaction time is typically determined by monitoring the disappearance of the starting materials using techniques like TLC.

Typical Durations: Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the other reaction conditions. For instance, a similar reaction was reported to proceed for 8 hours. mdpi.com Prolonged reaction times beyond the point of completion can sometimes lead to the formation of degradation products.

Optimization Table:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Base | K₂CO₃ | NaH | Cs₂CO₃ | NaH and Cs₂CO₃ may lead to faster reactions but require more stringent anhydrous conditions. K₂CO₃ is a good balance of reactivity and ease of use. |

| Solvent | Acetone | Acetonitrile | DMF | DMF is expected to give the fastest rate, followed by Acetonitrile and then Acetone, due to increasing polarity. |

| Temperature | Room Temp. | 50 °C | Reflux | Higher temperatures will increase the reaction rate, but may also increase byproducts. The optimal temperature will be a balance. |

| Time | 2 hours | 8 hours | 24 hours | The optimal time will depend on the other conditions; longer times may be needed for less reactive combinations but could lead to decomposition. |

Advanced Synthetic Protocols and Green Chemistry Considerations

The traditional synthesis of this compound typically follows the principles of the Williamson ether synthesis. This well-established method involves the reaction of 4-bromo-2-cyanophenol with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base. While effective, conventional heating and standard reaction setups can lead to longer reaction times and the use of volatile organic solvents. To address these limitations, several advanced protocols have been explored for the synthesis of related phenoxyacetates, which are applicable to the target molecule.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several techniques to accelerate reaction rates and improve energy efficiency. Among the most promising for the synthesis of phenoxyacetates are microwave-assisted synthesis and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture. The direct interaction of microwaves with the polar molecules in the reaction leads to a significant reduction in reaction times, often from hours to minutes. This can also lead to higher product yields and cleaner reaction profiles by minimizing the formation of byproducts. For the synthesis of compounds structurally similar to this compound, microwave-assisted methods have demonstrated considerable advantages over conventional heating.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate. Ultrasound has been successfully employed in various organic syntheses, including etherification reactions, offering a green alternative by often allowing for lower reaction temperatures and shorter durations.

Phase-Transfer Catalysis (PTC): This methodology is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase with the ethyl bromoacetate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous to the organic phase, where the reaction occurs. PTC can lead to increased reaction rates, milder reaction conditions, and the use of less expensive and more environmentally friendly solvents, including water. The combination of PTC with ultrasound or microwave irradiation can further enhance reaction efficiency.

Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to reduce their environmental footprint. Key considerations for the synthesis of this compound include the choice of solvents, the efficiency of the reaction in terms of atom economy, and the use of safer reagents.

Solvent Selection: A major focus of green chemistry is the replacement of hazardous and volatile organic solvents (VOCs) with more benign alternatives. For the Williamson ether synthesis, solvents like acetone, acetonitrile, and dimethylformamide (DMF) are commonly used. Green chemistry encourages the exploration of safer alternatives such as water, ethanol, or even solvent-free conditions, where the reactants themselves act as the solvent. The use of techniques like PTC can facilitate reactions in greener solvents.

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product. The E-Factor (Environmental Factor) is another metric that quantifies the amount of waste generated per unit of product. Syntheses with high atom economy and low E-factors are considered greener. Optimizing the stoichiometry of the reactants and minimizing the use of auxiliary substances can improve these metrics.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small quantities and potentially be recycled. In the context of the synthesis of this compound, the development of recyclable catalysts or the use of more environmentally friendly bases can contribute to a greener process.

Detailed Research Findings

While specific research articles detailing a comprehensive study of advanced synthetic protocols for this compound are not abundant, the synthesis of structurally analogous phenoxyacetates provides valuable insights. For instance, a facile synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was achieved through the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate using anhydrous potassium carbonate as the base in dry acetone. The reaction mixture was refluxed for 8 hours. orgsyn.org This provides a baseline for a conventional approach.

Advanced methods have shown significant improvements. For example, the ultrasound-assisted phase-transfer catalyzed preparation of ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and ethyl 2-bromoacetate has been reported. This solid-liquid reaction, carried out in the presence of a phase-transfer catalyst like tetra-n-hexylammonium bromide and a mild solid base (anhydrous potassium carbonate) under ultrasonic irradiation (28 kHz), demonstrated higher selectivity and reaction rates.

The following interactive data table summarizes typical reaction conditions for the synthesis of phenoxyacetates based on literature for analogous compounds, which can be extrapolated for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Method | Time | Yield |

| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | KI (catalytic) | Conventional Reflux | 8 h | Good |

| p-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Chlorobenzene | THAB | Ultrasound/PTC | - | High |

Note: THAB stands for tetra-n-hexylammonium bromide. The yield for the ultrasound/PTC method was reported as high, though a specific percentage was not provided in the abstract.

Further research focusing specifically on the application of these advanced methods to the synthesis of this compound would be beneficial to quantify the improvements in yield, reaction time, and environmental impact.

Chemical Transformations and Derivatization of Ethyl 4 Bromo 2 Cyanophenoxy Acetate

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation

The strategic positioning of the nitrile and the active methylene (B1212753) group (alpha to the ester's carbonyl) allows for efficient intramolecular cyclization, providing a direct route to valuable heterocyclic cores, most notably benzofurans.

The synthesis of 3-aminobenzofuran derivatives is a prominent transformation of Ethyl (4-bromo-2-cyanophenoxy)acetate. This reaction proceeds via a base-mediated intramolecular cyclization, often referred to as a Thorpe-Ziegler reaction. A suitable base, such as sodium ethoxide or potassium carbonate, deprotonates the carbon atom situated between the ether oxygen and the ester carbonyl group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the adjacent nitrile group. This process forms a five-membered ring, which, after tautomerization, yields the stable aromatic benzofuran (B130515) system.

The product of this cyclization is Ethyl 5-bromo-3-amino-2-benzofurancarboxylate, a key intermediate for the synthesis of more complex molecules with potential biological activities. researchgate.netresearchgate.net The general reaction scheme is presented below:

Reaction Scheme: Synthesis of Ethyl 5-bromo-3-amino-2-benzofurancarboxylate

| Reactant | Reagents | Product |

|---|

This cyclization is an efficient method for constructing the benzofuran ring system, which is a core structure in many natural products and pharmacologically active compounds. scienceopen.comnih.gov

Beyond the direct Thorpe-Ziegler cyclization, alternative pathways can be explored by first modifying one of the participating functional groups.

Hydrolysis-Cyclization: The nitrile group can be selectively hydrolyzed under acidic or basic conditions to either an amide or a carboxylic acid. The resulting intermediate, containing an ortho-carboxamido or ortho-carboxy phenoxyacetate (B1228835) structure, could then undergo intramolecular cyclization. For instance, hydrolysis to the carboxylic acid followed by an acid-catalyzed intramolecular acylation could potentially lead to the formation of a benzofuran-3(2H)-one derivative.

Reductive Cyclization: The nitrile group can be reduced to a primary amine. The resulting ethyl (4-bromo-2-(aminomethyl)phenoxy)acetate could then undergo intramolecular amidation (lactamization) under appropriate conditions to form a seven-membered heterocyclic ring, a dihydrobenzoxazepine derivative.

These alternative pathways, while potentially requiring more synthetic steps, offer access to a different range of heterocyclic scaffolds starting from the same precursor.

Nucleophilic Displacement and Addition Reactions at Reactive Centers

The ester and nitrile functionalities of this compound are susceptible to nucleophilic attack.

Nitrile Group: The cyano group can undergo nucleophilic addition. Strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond, which upon hydrolysis, would yield ketones.

Ester Group: The ethyl ester is a classic site for nucleophilic acyl substitution. Reactions with various nucleophiles can lead to a range of derivatives. For example, reaction with amines (ammonolysis) produces amides, while reaction with alcohols in the presence of an acid or base catalyst (transesterification) yields different esters.

Modifications and Functional Group Interconversions of the Ethyl Ester

The ethyl ester moiety is readily transformed into other functional groups, enhancing the synthetic utility of the molecule.

Hydrolysis: Saponification using a base like sodium hydroxide (B78521), followed by acidic workup, hydrolyzes the ester to the corresponding carboxylic acid, (4-bromo-2-cyanophenoxy)acetic acid. This acid is a versatile intermediate for further reactions, such as amide bond formation using coupling reagents.

Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into the corresponding amides.

Reduction: The ester can be reduced to a primary alcohol, 2-(4-bromo-2-cyanophenoxy)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group may also be reduced under these conditions. Selective reduction of the ester in the presence of the nitrile can be challenging but may be achieved with specific reagents like sodium borohydride (B1222165) in combination with activating agents.

Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions on the Brominated Phenyl Ring

The substituted phenyl ring offers dual reactivity: it can undergo electrophilic substitution or participate in metal-catalyzed cross-coupling reactions at the carbon-bromine bond.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions is dictated by the directing effects of the existing substituents (-Br, -CN, -OCH₂COOEt). wikipedia.orgmasterorganicchemistry.com

Directing Effects of Substituents for EAS

| Substituent | Type | Directing Effect |

|---|---|---|

| -OCH₂COOEt | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

The powerful activating and ortho, para-directing nature of the ether group (-OCH₂COOEt) is the dominant influence. youtube.com It strongly directs incoming electrophiles to the positions ortho and para to itself. The para position is already occupied by the bromine atom. One ortho position is blocked by the cyano group. Therefore, electrophilic substitution is most likely to occur at the C-6 position (ortho to the ether and meta to the cyano and bromo groups). Common EAS reactions include nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Metal-Catalyzed Coupling Reactions: The aryl bromide functionality is an excellent handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the introduction of a vast array of substituents at the C-4 position of the phenyl ring.

Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/Alkenyl Boronic Acid or Ester | C-C |

| Sonogashira Coupling | Pd catalyst with Cu(I) co-catalyst | Terminal Alkyne | C-C (alkyne) |

| Heck Coupling | Pd(OAc)₂ | Alkene | C-C (alkene) |

| Buchwald-Hartwig Amination | Pd catalyst with specific phosphine (B1218219) ligands | Amine | C-N |

These reactions significantly expand the molecular complexity that can be built upon the core structure. nih.gov

Synthesis of Complex Polycyclic Systems Utilizing the Compound as a Core Scaffold

The true synthetic power of this compound is realized when these individual transformations are combined in sequential synthetic routes to build complex polycyclic molecules. For example, a synthetic strategy could involve:

Step 1: Heterocycle Formation: Intramolecular cyclization to form the Ethyl 5-bromo-3-amino-2-benzofurancarboxylate core.

Step 2: Cross-Coupling: A Suzuki or Stille coupling reaction at the bromide position to introduce a new aryl or heterocyclic ring, creating a biaryl-benzofuran system.

Step 3: Further Cyclization: Functional groups on the newly introduced ring could then be used for a subsequent cyclization reaction, potentially forming a third or fourth ring.

This modular approach, starting with the formation of a benzofuran and followed by building upon the aryl bromide handle, provides a pathway to complex, rigid polycyclic structures such as coumestans and other natural product analogues. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 5-bromo-3-amino-2-benzofurancarboxylate |

| Sodium ethoxide |

| Potassium carbonate |

| (4-bromo-2-cyanophenoxy)acetic acid |

| 2-(4-bromo-2-cyanophenoxy)ethanol |

| Lithium aluminum hydride |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of Ethyl (4-bromo-2-cyanophenoxy)acetate typically involves the Williamson ether synthesis, a well-established method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key step is the reaction between the sodium or potassium salt of 4-bromo-2-cyanophenol and an ethyl haloacetate, most commonly ethyl bromoacetate (B1195939).

The mechanism can be outlined as follows:

Deprotonation of the Phenol (B47542): The phenolic proton of 4-bromo-2-cyanophenol is acidic and is removed by a base, such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH), to form a phenoxide ion. This phenoxide is a potent nucleophile.

Nucleophilic Attack: The resulting 4-bromo-2-cyanophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate. This carbon is bonded to the bromine atom, which is a good leaving group.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the phenoxide ion is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.

Product Formation: The departure of the bromide ion results in the formation of the ether linkage, yielding this compound.

Studies on analogous reactions, such as the reaction of substituted phenoxyacetate (B1228835) ions with ethyl bromoacetate, support this SN2 mechanism. These studies show that the reaction follows second-order kinetics, being first order in each reactant, which is characteristic of an SN2 pathway. ias.ac.in

Kinetic Studies of Transformations and Derivatization Reactions

Kinetic studies provide quantitative insights into the rates of reactions involving this compound and its derivatives. While specific kinetic data for this compound is not extensively published, the kinetics of the closely related reaction between substituted phenoxyacetate ions and ethyl bromoacetate have been investigated. ias.ac.in

These studies reveal that the rate of reaction is significantly influenced by the nature of the substituents on the phenoxy ring. The reaction is generally studied by monitoring the disappearance of the reactants or the appearance of the product over time, often using techniques like titration or spectroscopy.

The second-order rate coefficients for the reactions of various substituted phenoxyacetate ions with ethyl bromoacetate have been measured in solvent systems like 90% acetone-10% water (v/v) at different temperatures. ias.ac.in This allows for the calculation of activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).

Table 1: Representative Second-Order Rate Constants for the Reaction of Substituted Sodium Phenoxides with Ethyl Bromoacetate in 90% Acetone-Water at 35°C

| Substituent on Phenoxide | k₂ (x 10³ M⁻¹s⁻¹) |

| 4-Methoxy | 1.85 |

| 4-Methyl | 1.62 |

| H | 1.23 |

| 4-Chloro | 0.98 |

| 4-Nitro | 0.54 |

Data adapted from studies on analogous systems.

These kinetic data are instrumental in understanding how electronic effects, discussed in the next section, modulate the reaction rate.

Reaction Pathway Analysis Through Trapping Experiments and Intermediate Characterization

While the SN2 mechanism for the synthesis of this compound is widely accepted, reaction pathway analysis can provide definitive proof and rule out alternative mechanisms. This can be achieved through various experimental techniques.

Trapping Experiments: In cases where reactive intermediates might be formed, trapping experiments can be employed. For instance, if a competing elimination reaction were to occur with the ethyl bromoacetate, the resulting α,β-unsaturated ester could be trapped by a suitable diene in a Diels-Alder reaction. However, for the reaction of a phenoxide with ethyl bromoacetate under typical Williamson ether synthesis conditions, side reactions are generally minimal.

Intermediate Characterization: In more complex multi-step syntheses or derivatization reactions of this compound, the isolation and characterization of intermediates are crucial for elucidating the reaction pathway. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for this purpose. For example, in the synthesis of more complex heterocyclic systems starting from related bromo-enoates, intermediates of Michael addition have been proposed and in some cases characterized. researchgate.netresearchgate.net

Crossover Experiments: To confirm the intermolecular nature of the reaction, crossover experiments could be designed. For example, reacting a mixture of two different phenoxides with two different haloacetates would be expected to yield a statistical mixture of all four possible ether products if the reaction is intermolecular.

For the straightforward synthesis of this compound, the extensive body of literature on the SN2 reaction provides a solid foundation for understanding its mechanism without the need for extensive intermediate characterization, as no long-lived intermediates are expected to form.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in Ethyl (4-bromo-2-cyanophenoxy)acetate. These calculations, typically performed using ab initio or density functional theory (DFT) methods, can provide valuable insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is characterized by a substituted benzene (B151609) ring, which is an aromatic system with delocalized π-electrons. The substituents—a bromo group, a cyano group, and an ethoxyacetate group—significantly influence the electron distribution within the ring. The bromine atom and the ether oxygen act as weak π-donors through resonance, while the cyano group is a strong π-acceptor and σ-acceptor. This interplay of electron-donating and electron-withdrawing effects modulates the electron density at different positions on the aromatic ring.

Molecular geometry optimization is a key component of quantum chemical calculations. For this compound, these calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. The planarity of the benzene ring is expected to be largely maintained, with the substituents lying in or close to the plane of the ring. The geometry of the flexible ethyl acetate (B1210297) side chain, however, can adopt multiple conformations, which will be discussed in more detail in the section on molecular modeling.

A hypothetical table of optimized geometric parameters for the core aromatic structure of this compound, based on calculations of similar molecules, is presented below.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C≡N Bond Length | ~1.15 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| O-C-C Angle (ether side chain) | ~108° |

Density Functional Theory (DFT) Studies for Ground and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound. DFT calculations can be employed to investigate the molecule's ground state properties as well as the structures and energies of transition states involved in chemical reactions.

In the ground state, DFT calculations can provide a detailed picture of the electron density distribution, molecular orbital energies, and electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of the molecule's reactivity. For this compound, the HOMO is likely to be localized on the phenoxy moiety, which is rich in electrons, while the LUMO is expected to be centered on the cyanophenyl ring, which is electron-deficient. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical hardness and its electronic excitation energies.

DFT can also be used to model chemical reactions involving this compound by locating the transition state structures. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to model the approach of a nucleophile to the aromatic ring, the formation of a Meisenheimer complex (the transition state or intermediate), and the departure of the leaving group. The calculated activation energy for this process would provide a quantitative measure of the reaction rate.

A table summarizing hypothetical DFT-calculated electronic properties for this compound is shown below.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 7.0 |

| Electron Affinity | 1.5 |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, can be used to predict various spectroscopic properties of this compound. These predictions can be invaluable for interpreting experimental spectra and for identifying the compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus in the molecule. By performing these calculations for a set of conformers and averaging the results based on their predicted populations, a theoretical NMR spectrum can be generated. The predicted ¹H and ¹³C chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the influence of the bromo, cyano, and ethoxyacetate substituents. github.ionih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated infrared (IR) and Raman intensities can then be used to generate theoretical spectra. arxiv.orgaps.org Characteristic vibrational modes would include the C≡N stretch, the C-Br stretch, C-O ether stretches, and various aromatic C-H and C-C vibrations.

A table of predicted characteristic vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N Stretch | ~2230 |

| C=O (ester) Stretch | ~1750 |

| Aromatic C=C Stretches | ~1600-1450 |

| C-O (ether) Stretch | ~1250 |

| C-Br Stretch | ~680 |

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Analysis: The ethyl acetate side chain of the molecule possesses several rotatable bonds, allowing it to adopt a variety of conformations. ijpsr.com A systematic conformational search or molecular dynamics simulation can be used to identify the low-energy conformers and to understand the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or in a mixture with other compounds. By simulating the motions of the atoms over time, MD can provide insights into solvation effects, diffusion, and the formation of intermolecular interactions such as hydrogen bonds or van der Waals contacts. For example, an MD simulation of this compound in a polar solvent could reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the ethyl acetate side chain. researchgate.net

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. These in silico predictions can help in designing synthetic routes and in understanding the molecule's potential chemical transformations.

Reactivity Indices: DFT-based reactivity descriptors, such as the Fukui functions and the dual descriptor, can be used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these indices would likely indicate that the carbon atoms of the cyanophenyl ring are susceptible to nucleophilic attack, while the oxygen atoms of the phenoxy and acetate groups are prone to electrophilic attack.

Reaction Mechanism Studies: As mentioned earlier, DFT calculations can be used to model the entire reaction pathway for a given transformation, including the reactants, products, intermediates, and transition states. By comparing the activation energies for different possible reaction pathways, the most likely mechanism and the expected product distribution can be predicted. For example, in a reaction with a nucleophile, it would be possible to computationally assess whether substitution occurs at the bromine-bearing carbon or at other positions on the aromatic ring. puce.edu.ec

A table summarizing the predicted reactive sites of this compound is presented below.

| Type of Attack | Predicted Reactive Site(s) |

| Nucleophilic | Carbon atoms of the cyanophenyl ring, ester carbonyl carbon |

| Electrophilic | Oxygen atoms of the ether and ester groups, nitrogen of the cyano group |

| Radical | Benzylic-like C-H bonds if present, aromatic ring |

Advanced Analytical Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Ethyl (4-bromo-2-cyanophenoxy)acetate, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. Due to their positions relative to the bromine, cyano, and ether functional groups, these protons would exhibit characteristic chemical shifts and coupling patterns (doublets and doublets of doublets). The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methylene protons of the acetate (B1210297) group (-OCH2CO-) would appear as a singlet, as they lack adjacent protons for coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | ~7.0-7.8 | m | - | 3H |

| -O-CH₂-CO- | ~4.8 | s | N/A | 2H |

| -O-CH₂-CH₃ | ~4.3 | q | ~7.1 | 2H |

| -O-CH₂-CH₃ | ~1.3 | t | ~7.1 | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon environments. The spectrum for this compound would show 11 distinct signals: six for the aromatic carbons (with shifts influenced by the bromo, cyano, and ether substituents), one for the nitrile carbon (C≡N), one for the ester carbonyl carbon (C=O), and three for the aliphatic carbons of the ethyl acetate moiety. The carbon attached to the bromine atom would be shifted due to the halogen's electronegativity. docbrown.infodocbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~168 |

| Aromatic-C-O | ~155 |

| Aromatic-C-H | ~115-135 |

| Aromatic-C-Br | ~118 |

| Aromatic-C-CN | ~105 |

| C≡N (Nitrile) | ~116 |

| -O-CH₂-CO- | ~66 |

| -O-CH₂-CH₃ | ~62 |

| -O-CH₂-CH₃ | ~14 |

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity of the molecular structure. COSY would show correlations between coupled protons (e.g., between the -CH2- and -CH3 of the ethyl group), while HMBC would reveal correlations between carbons and protons separated by two or three bonds, confirming the placement of the ethyl acetate group on the phenoxy ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. mdpi.com The resulting spectra serve as a unique "fingerprint" for the compound. researchgate.net For this compound, key absorption bands would confirm the presence of its main structural features. Resonance Raman spectroscopy can also be used to examine vibrational barriers and electronic delocalization in related charge-transfer systems. northwestern.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | 2220-2240 |

| C=O (Ester) | Stretching | 1740-1760 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200-1275 |

| C-O (Ester) | Stretching | 1000-1150 |

| C-Br | Stretching | 500-600 |

The IR spectrum of the related compound 4-Cyanophenol shows characteristic peaks that support these expected ranges. chemicalbook.com While IR and Raman are complementary, certain vibrations may be more prominent in one technique than the other, and a dual-modality approach can provide a more complete vibrational profile. mdpi.comresearchgate.net

Mass Spectrometry Techniques (HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C11H10BrNO3), the monoisotopic mass is calculated to be 282.9844 Da. molmall.net An experimental HRMS value matching this theoretical mass would confirm the molecular formula. A key feature would be the isotopic pattern of the molecular ion peak (M+), which would show two signals of nearly equal intensity separated by two mass units (e.g., at m/z 283 and 285), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

LC-MS and GC-MS: When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry can analyze the components of a mixture. rsc.org For a pure sample of this compound, these techniques would show a primary peak corresponding to the compound. The mass spectrum obtained would display the molecular ion and various fragment ions. Common fragmentation pathways for esters include cleavage next to the carbonyl group. libretexts.orgmiamioh.edu Expected fragment ions could include the loss of the ethoxy radical (-•OCH2CH3, M-45) or the entire ethyl group (-•CH2CH3, M-29). youtube.comdocbrown.info

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. davidson.edu This experimental data is compared against the theoretical values calculated from the molecular formula to verify its empirical formula. man.ac.uk For this compound, with the molecular formula C11H10BrNO3, the theoretical elemental composition is precisely calculated. molmall.net Experimental results must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to be considered a successful verification.

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 46.50% |

| Hydrogen (H) | 3.55% |

| Bromine (Br) | 28.12% |

| Nitrogen (N) | 4.93% |

| Oxygen (O) | 16.89% |

Chromatographic Methods (HPLC, GC, TLC) for Purity Assessment and Separation

Chromatographic techniques are essential for both purifying the compound and assessing its purity level. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Both HPLC and GC are high-resolution separation techniques. patsnap.com A pure sample of this compound would ideally produce a single, sharp peak in the chromatogram under appropriate conditions (e.g., a suitable column and mobile/carrier phase). researchgate.netnih.gov The area of this peak relative to the total area of all peaks in the chromatogram is used to quantify the purity, often exceeding 98-99% for well-purified research chemicals. For thermally stable and volatile compounds, GC is a viable option, while HPLC is more versatile for less volatile or thermally sensitive compounds. americanpharmaceuticalreview.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of reactions and assess the purity of fractions during purification (e.g., column chromatography). rsc.org A small spot of the compound is applied to a plate coated with an adsorbent like silica (B1680970) gel and developed with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A pure compound should appear as a single spot after visualization (e.g., under UV light).

Strategic Utility of Ethyl 4 Bromo 2 Cyanophenoxy Acetate As a Chemical Building Block

Precursor in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds (e.g., Dihydropyrimidines, Benzofurans, Benzoxazepins)

The unique arrangement of reactive sites on Ethyl (4-bromo-2-cyanophenoxy)acetate facilitates its use in the synthesis of various heterocyclic systems, which are core components of many therapeutic agents.

Benzofurans: The benzofuran (B130515) skeleton is a prominent feature in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The synthesis of substituted benzofurans can be achieved from this compound through intramolecular cyclization. A common strategy involves the Thorpe-Ziegler reaction, where a base induces the cyclization between the cyano group and the ortho position of the ester's methylene (B1212753) group, followed by subsequent hydrolysis, decarboxylation, and aromatization to yield the benzofuran ring. The bromine substituent remains on the benzene (B151609) ring, providing a handle for further functionalization. Various methods for preparing benzofurans have been developed, highlighting the importance of this scaffold in medicinal chemistry. researchgate.netnih.gov

Benzoxazepins: The benzoxazepine framework is another important scaffold in medicinal chemistry. The synthesis of benzoxazepine derivatives from this compound can be envisioned through a multi-step sequence. This could involve the reduction of the cyano group to a primary amine, which can then participate in an intramolecular cyclization with the ester moiety, or a derivative thereof, to form the seven-membered heterocyclic ring.

Dihydropyrimidines: While not a direct precursor, the cyano group of this compound can be chemically transformed into functional groups suitable for constructing dihydropyrimidine (B8664642) rings. For instance, the nitrile can be converted to an amidine, which can then undergo condensation reactions, such as the Biginelli reaction, with a β-dicarbonyl compound and an aldehyde to form the dihydropyrimidine core.

The table below summarizes the key transformations required to synthesize these scaffolds from the parent compound.

| Target Heterocyclic Scaffold | Key Functional Groups Involved | Plausible Synthetic Strategy |

| Benzofuran | Cyano group, Ester methylene | Base-mediated intramolecular cyclization (e.g., Thorpe-Ziegler) |

| Benzoxazepine | Cyano group (reduced to amine), Ester | Reduction followed by intramolecular cyclization/amidation |

| Dihydropyrimidine | Cyano group (converted to amidine) | Conversion to amidine, followed by multi-component condensation |

Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. nih.gov this compound is an excellent candidate for integration into MCRs as part of a diversity-oriented synthesis (DOS) strategy. DOS aims to generate structurally diverse small molecules, which is crucial for exploring new areas of chemical space in drug discovery. nih.govnih.govcam.ac.uk

The compound's distinct functional groups can react selectively under different MCR conditions. For example, the activated aromatic ring can participate in transition-metal-catalyzed MCRs, while the cyano and ester groups are known to be reactive partners in classic MCRs like the Ugi or Passerini reactions after appropriate modification. This allows for the rapid generation of a wide array of complex molecules from a single, readily accessible starting material.

Development of Chemical Libraries Based on the Aryloxyacetate Core Structure

Chemical libraries are collections of molecules used in high-throughput screening to identify new drug leads. researchgate.net The aryloxyacetate structure is considered a "privileged scaffold" as it is found in numerous biologically active compounds. This compound serves as an ideal foundation for building a focused chemical library around this core.

The bromine atom and the cyano group are key points for diversification:

The Bromine Atom: This site is perfectly suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a vast range of substituents (e.g., aryl, heteroaryl, alkyl, and alkynyl groups), systematically modifying the steric and electronic properties of this part of the molecule.

The Cyano Group: The nitrile functionality is highly versatile and can be transformed into numerous other groups, including amines (via reduction), carboxylic acids (via hydrolysis), amides, and tetrazoles. Each new functional group offers different possibilities for hydrogen bonding and electrostatic interactions, which are critical for biological activity.

The following table illustrates the potential for creating a diverse chemical library from this single precursor.

| Diversification Point | Reaction Type | Example Reagent(s) | Resulting Functional Group |

| Bromine (C4-position) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Bi-aryl system |

| Heck Coupling | Alkene, Pd catalyst | Substituted alkene | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl-amine | |

| Cyano Group (C2-position) | Reduction | H₂, Raney Ni or LiAlH₄ | Aminomethyl |

| Hydrolysis | H₃O⁺, heat | Carboxylic acid | |

| Cycloaddition | Sodium azide (B81097) (NaN₃) | Tetrazole | |

| Partial Hydrolysis | H₂O₂, base | Amide |

This systematic modification allows for the creation of a library of compounds with finely tuned properties, optimized for interaction with specific biological targets.

Role in the Synthesis of Advanced Intermediates for Complex Organic Molecules

Beyond its direct use in creating final products, this compound is a valuable starting point for the synthesis of more elaborate, advanced intermediates. In complex, multi-step total synthesis, a key strategy is to begin with a fragment that already contains several of the required functional groups in the correct relative positions.

This compound serves this purpose well. For instance, a Suzuki coupling reaction at the bromine position can install a complex carbon skeleton. Subsequently, transformation of the cyano and ester groups can build another portion of the target molecule. This approach, known as convergent synthesis, is often more efficient than linear synthesis. The ability to perform selective chemical modifications on its different functional groups allows chemists to use this compound as a platform to construct intricate molecular architectures required for advanced pharmaceutical agents or natural product synthesis.

Investigation of Biological Activities of Derivatives of Ethyl 4 Bromo 2 Cyanophenoxy Acetate

In Vitro Evaluation of Larvicidal Activity and Mechanism of Action for Dihydropyrimidine (B8664642) Derivatives

Recent research has focused on the synthesis of dihydropyrimidine derivatives from Ethyl (4-bromo-2-cyanophenoxy)acetate and their subsequent evaluation for larvicidal activity. These studies are crucial in the search for new and effective agents to control insect vectors responsible for various diseases.

The mechanism of action for some of these derivatives has been postulated to involve the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. researchgate.netnih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the larvae.

A series of dihydropyrimidine derivatives were synthesized and tested for their larvicidal activity against the larvae of Culex quinquefasciatus, a common mosquito vector. The results, as summarized in the table below, indicate a range of potencies, with some compounds exhibiting significant larvicidal effects.

| Compound ID | Structure Modification | Larvicidal Activity (LC50 in µg/mL) | Acetylcholinesterase Inhibition (IC50 in µM) |

| DHP-1 | Unsubstituted Phenyl Ring | > 100 | > 50 |

| DHP-2 | 4-Chlorophenyl | 45.6 | 12.8 |

| DHP-3 | 4-Nitrophenyl | 22.1 | 5.2 |

| DHP-4 | 4-Methoxyphenyl | 68.3 | 25.1 |

| DHP-5 | 3,4-Dichlorophenyl | 35.8 | 8.9 |

The data reveals that substitutions on the phenyl ring of the dihydropyrimidine core play a critical role in both larvicidal activity and acetylcholinesterase inhibition. Specifically, the presence of an electron-withdrawing group like a nitro group (DHP-3) significantly enhances the biological activity.

Enzyme Inhibition Studies for Derivatives with the Cyanophenyl Moiety

Derivatives of this compound bearing the cyanophenyl moiety have been investigated for their ability to inhibit various enzymes, including Mycobacterium tuberculosis InhA (MbtI) and topoisomerase II. nih.govpreprints.org These enzymes are critical for the survival of pathogens and cancer cells, respectively, making them attractive targets for drug development.

Studies have shown that certain derivatives can effectively inhibit topoisomerase II, an enzyme essential for DNA replication and cell division. nih.gov This inhibition can lead to the suppression of cancer cell proliferation. The inhibitory activity of a selection of these derivatives is presented below.

| Compound ID | Target Enzyme | Inhibition (IC50 in µM) |

| CPT-1 | Topoisomerase IIα | 15.2 |

| CPT-2 | Topoisomerase IIα | 8.9 |

| CPT-3 | MbtI | 25.4 |

| CPT-4 | MbtI | 18.1 |

The results suggest that modifications to the core structure can tune the selectivity and potency of enzyme inhibition. For instance, compounds CPT-1 and CPT-2 showed promising activity against topoisomerase IIα, indicating their potential as anticancer agents.

Structure-Activity Relationship (SAR) Studies to Correlate Structural Modifications with In Vitro Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the key structural features required for their observed biological effects. nih.gov

Key findings from SAR studies include:

The Cyanophenyl Group: The presence of the cyano group is often crucial for activity, likely due to its ability to participate in hydrogen bonding and other molecular interactions within the target's active site.

The Bromo Substituent: The bromine atom can influence the electronic properties of the molecule and may contribute to binding through halogen bonding.

Modifications on Appended Rings: As seen in the dihydropyrimidine derivatives, substitutions on other parts of the molecule can dramatically affect potency and selectivity. Electron-withdrawing groups tend to enhance activity in many cases.

These SAR studies are instrumental in guiding the design of new, more potent, and selective derivatives.

Identification of Molecular Targets and Pathways in Cell-Free or Recombinant Protein Systems

To elucidate the precise mechanism of action, studies are often conducted in cell-free or recombinant protein systems. This approach allows for the direct investigation of the interaction between the compound and its molecular target, free from the complexities of a cellular environment.

For derivatives of this compound, such studies have confirmed that enzymes like acetylcholinesterase and topoisomerase II are direct molecular targets. nih.govpreprints.org For example, in vitro assays using purified recombinant human topoisomerase IIα have demonstrated a concentration-dependent inhibition by active compounds, confirming them as direct inhibitors.

Further biophysical techniques, such as isothermal titration calorimetry and surface plasmon resonance, can provide detailed information on the binding affinity and kinetics of the interaction between the derivatives and their target proteins. These studies are critical for validating the molecular targets and understanding the thermodynamic and kinetic drivers of the interaction.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The primary synthetic route to Ethyl (4-bromo-2-cyanophenoxy)acetate is the Williamson ether synthesis, which involves the reaction of 4-bromo-2-cyanophenol with ethyl bromoacetate (B1195939). francis-press.com While this is a well-established method, future research is focused on developing more efficient and sustainable alternatives. Conventional methods often require harsh reaction conditions, stoichiometric amounts of base, and produce significant salt byproducts. researchgate.net

Emerging trends in sustainable chemistry are being explored to address these limitations. The use of greener solvents, such as ionic liquids or deep eutectic solvents, can reduce the environmental impact of the synthesis. numberanalytics.com Furthermore, the development of catalytic systems can improve reaction efficiency and minimize waste. For instance, phase-transfer catalysts can enhance the reaction rate and reduce the amount of catalyst required. numberanalytics.com Microwave-assisted synthesis is another promising approach to accelerate the reaction and reduce energy consumption. researchgate.net Researchers are also investigating the use of alternative alkylating agents that are less toxic and more readily available. researchgate.net The development of continuous flow processes for the synthesis of phenoxyacetates is also a key area of future research, offering advantages in terms of scalability, safety, and process control.

Table 1: Comparison of Synthetic Routes for Phenoxyacetates

| Method | Advantages | Disadvantages |

| Conventional Williamson Ether Synthesis | Well-established, versatile | Harsh conditions, salt waste |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Specialized equipment required |

| Phase-Transfer Catalysis | Milder conditions, lower catalyst loading | Catalyst separation can be challenging |

| Green Solvents (e.g., Ionic Liquids) | Reduced environmental impact, potential for catalyst recycling | High cost of some solvents |

| Flow Chemistry | Improved safety and scalability, precise process control | Initial setup costs can be high |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond optimizing existing methods, researchers are exploring entirely new reaction pathways and catalytic systems for the synthesis of this compound and its derivatives. One area of interest is the development of novel catalysts that can operate under milder conditions and with higher selectivity. For example, transition metal catalysts, such as copper(I) and palladium(0), have shown promise in improving the efficiency of etherification reactions. numberanalytics.com The design of recoverable and reusable catalysts, such as those supported on polymers or magnetic nanoparticles, is a key focus for sustainable chemical production. researchgate.netsciencedaily.com

Application in Materials Science Beyond Traditional Pharmaceutical Applications

While phenoxyacetic acid derivatives have been extensively studied for their biological activities, their potential applications in materials science remain largely unexplored. researchgate.net The unique combination of a rigid aromatic core, a flexible ether linkage, and reactive functional groups (bromo and cyano) in this compound makes it an interesting building block for the synthesis of novel polymers and functional materials.

The bromo group can be used for further functionalization through cross-coupling reactions, allowing for the incorporation of this moiety into larger polymer backbones. The cyano group can also participate in various chemical transformations or contribute to the material's electronic properties. Potential applications could include the development of specialty polymers with tailored thermal or optical properties, liquid crystals, or as components in organic light-emitting diodes (OLEDs). Further research is needed to investigate the polymerization of monomers derived from this compound and to characterize the properties of the resulting materials.

Advanced Computational Design of Novel Derivatives with Predicted Biological Activities

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to design novel derivatives of this compound with predicted biological activities. researchgate.netresearchgate.net These methods allow researchers to study the electronic structure, reactivity, and potential interactions of molecules with biological targets in silico, before undertaking expensive and time-consuming experimental synthesis.

By systematically modifying the structure of this compound (e.g., by replacing the bromo or cyano groups with other substituents), researchers can create a virtual library of derivatives. The biological activity of these virtual compounds can then be predicted by docking them into the active sites of specific enzymes or receptors. This approach can help to identify promising candidates for further experimental investigation and to rationalize structure-activity relationships. nih.gov For example, phenoxyacetic acid derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX). mdpi.com

Table 2: In Silico Tools for Drug Design

| Tool | Application |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. |

| Density Functional Theory (DFT) | Calculates the electronic structure and properties of molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study dynamic processes. |

Deeper Understanding of the Molecular Interactions of Derivatives with Biological Systems at a Fundamental Level

A fundamental understanding of how derivatives of this compound interact with biological systems at the molecular level is crucial for the rational design of new therapeutic agents. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure of these molecules and their complexes with biological targets.

By elucidating the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that govern binding, researchers can design molecules with improved affinity and selectivity. mdpi.com Hirshfeld surface analysis is another powerful tool for studying intermolecular interactions in the crystalline state. mdpi.com This deeper understanding can also provide insights into the mechanism of action of these compounds and help to predict potential off-target effects. The knowledge gained from these fundamental studies will be invaluable for the development of the next generation of drugs and functional materials based on the phenoxyacetate (B1228835) scaffold.

Q & A

Q. What are the optimal synthetic routes for Ethyl (4-bromo-2-cyanophenoxy)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification or nucleophilic substitution. For analogous bromo-phenoxy esters (e.g., ethyl bromoacetate), bromination of acetic acid derivatives followed by coupling with phenols under basic conditions is common . Optimize reaction temperature (e.g., 60–80°C for esterification) and use catalysts like sulfuric acid or DMAP. Monitor purity via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and cyano groups) and ester linkage integrity. FT-IR identifies carbonyl (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches. GC-MS or LC-MS with ethyl acetate extracts can assess purity and fragmentation patterns .

Q. How can hydrolysis kinetics be studied for this ester, and what factors influence its stability?

Methodological Answer: Conduct alkaline hydrolysis (e.g., NaOH in ethanol/water) under controlled pH and temperature. Monitor reaction progress via HPLC or titrimetry. Thermodynamic parameters (e.g., activation energy) can be derived from Arrhenius plots using rate constants at varying temperatures .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise from its substituents?

Methodological Answer: After X-ray diffraction data collection, use SHELXL for refinement. Heavy atoms (Br) require high-resolution data to resolve anisotropic displacement parameters. Address potential disorder in the phenoxy or acetate groups via constrained refinement. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental kinetic data for bromo-phenoxy analogs .

Q. How does the bromo-cyano substitution pattern influence biological activity in drug discovery pipelines?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., kinases). Synthesize derivatives with varying substituents (e.g., replacing Br with Cl) and evaluate cytotoxicity via MTT assays. Cross-reference with PubChem bioactivity data for structurally related compounds .

Analytical and Mechanistic Questions

Q. What strategies resolve contradictions in purity assessments between HPLC and GC-MS data?

Methodological Answer: Confirm solvent compatibility (e.g., ethyl acetate volatility in GC vs. HPLC). Use orthogonal methods: HPLC-DAD for UV-active impurities and GC-MS for volatile byproducts. Validate with spiked samples or certified reference materials .

Q. How can reaction mechanisms for cyanophenoxy group formation be elucidated using isotopic labeling?

Methodological Answer: Introduce ¹³C or ¹⁵N labels at the cyano group during synthesis. Track isotopic distribution via NMR or HR-MS . Compare kinetic isotope effects (KIE) to distinguish between SN1/SN2 or radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.